

Application Notes and Protocols for In Vitro Studies of 4-Hydroxytryptamine

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Compound of Interest

Compound Name: 4-Hydroxytryptamine

Cat. No.: B1209533

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Introduction

4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylnsilocin, is a naturally occurring tryptamine alkaloid and a structural analog of the neurotransmitter serotonin (5-hydroxytryptamine).[1] As an active metabolite of norbaeocystin, found in some species of psychedelic mushrooms, 4-HT is a potent agonist at various serotonin receptors.[1] Understanding its in vitro pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide detailed protocols for the in vitro characterization of **4-Hydroxytryptamine**, focusing on its receptor binding affinity, functional activity, cellular viability, and effects on gene expression.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (K_i) and functional potencies (EC_{50}) of **4-Hydroxytryptamine** at key serotonin receptors. Lower K_i values indicate higher binding affinity, while lower EC_{50} values signify greater potency in receptor activation.

Table 1: Receptor Binding Affinities (K_i) of **4-Hydroxytryptamine**

Receptor Subtype	K _i (nM)	Radioligand Used	Cell Line/Tissue	Reference
5-HT _{1a}	95	[³ H]WAY-100635	HEK293 cells	[1]
5-HT _{1o}	1050	[³ H]GR125743	CHO-K1 cells	[1]
5-HT _{2a}	Not Widely Reported	[³ H]Ketanserin	Rat Brain Cortex	[2]
5-HT _{2o}	40	[³ H]Mesulergine	HEK293 cells	[1]

Table 2: Functional Activity (EC₅₀) of **4-Hydroxytryptamine**

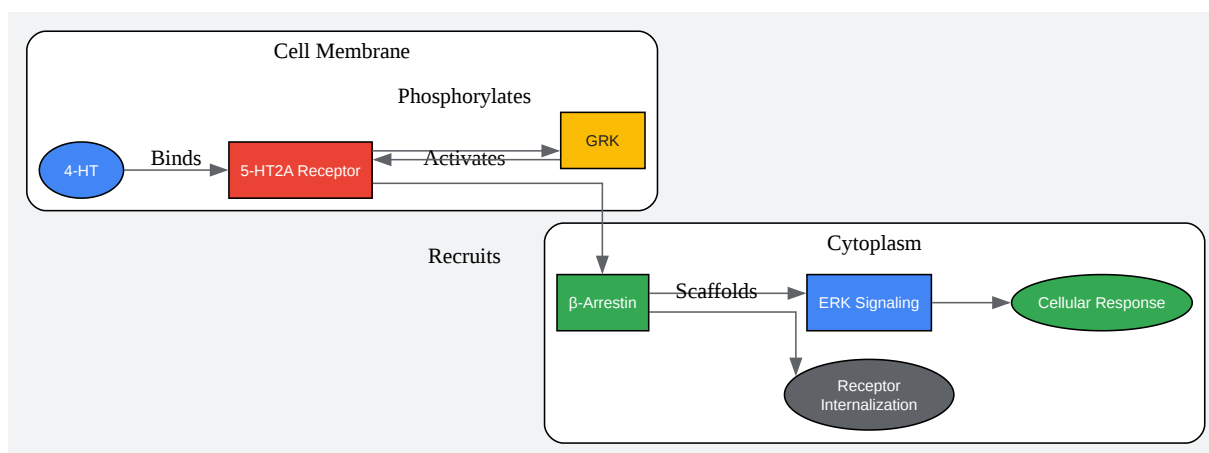
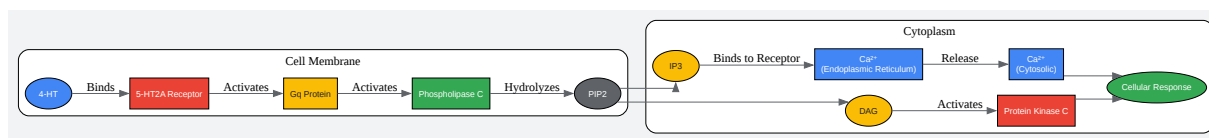
Receptor Subtype	Assay Type	EC ₅₀ (nM)	Cell Line	Reference
5-HT _{2a}	Calcium Mobilization	38	HEK293 cells	[1]

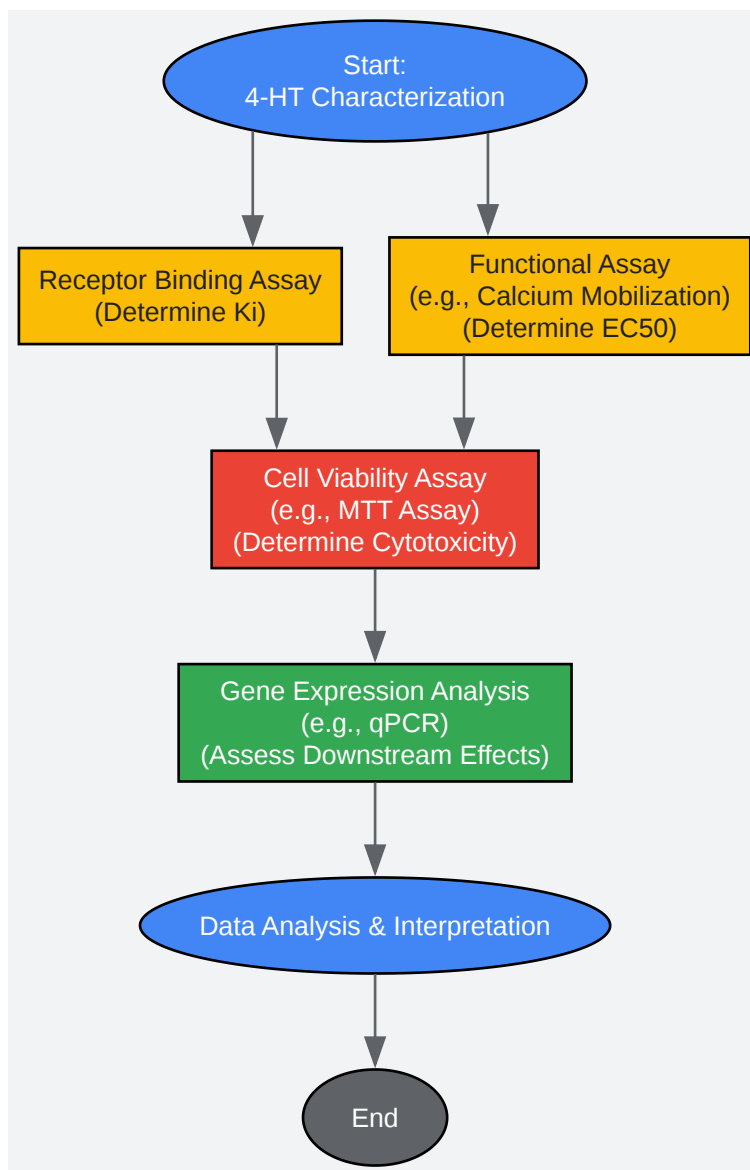
Signaling Pathways of 4-Hydroxytryptamine

4-Hydroxytryptamine primarily exerts its effects through G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT_{2a} receptor. The activation of this receptor can initiate multiple downstream signaling cascades.

Gq-Coupled Signaling Pathway

The canonical signaling pathway for the 5-HT_{2a} receptor involves its coupling to the Gq alpha subunit (Gαq).[3] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG activates protein kinase C (PKC), while IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[3]





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